2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
CAS No.: 784132-06-5
Cat. No.: VC2021970
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 784132-06-5 |
---|---|
Molecular Formula | C7H9N3O4 |
Molecular Weight | 199.16 g/mol |
IUPAC Name | 2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid |
Standard InChI | InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | PWRIICHRJLLUGH-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Structural Identification
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid belongs to the class of pyrazole derivatives characterized by a 4-nitro group on the pyrazole ring. The compound's fundamental molecular architecture features a pyrazole ring with nitrogen atoms at positions 1 and 2, a nitro group at position 4, and a propanoic acid moiety with two methyl substituents attached at the carbon adjacent to the carboxylic acid group.
Physicochemical Properties
The compound possesses distinctive physicochemical properties that contribute to its reactivity and potential applications. Table 1 summarizes the key physicochemical properties of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
Table 1: Physicochemical Properties of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Property | Value |
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CAS Number | 784132-06-5 |
IUPAC Name | 2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid |
Molecular Formula | C₇H₉N₃O₄ |
Molecular Weight | 199.16 g/mol |
Canonical SMILES | CC(C)(C(=O)O)N1C=C(C=N1)N+[O-] |
InChI | InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key | PWRIICHRJLLUGH-UHFFFAOYSA-N |
Boiling Point | 389.8±22.0 °C at 760 mmHg |
Density | 1.5±0.1 g/cm³ |
PubChem CID | 7017087 |
The electron-withdrawing nitro group significantly influences the compound's chemical behavior, imparting distinctive reactivity patterns that differ from non-nitrated pyrazole derivatives .
Structural Characteristics
Molecular Structure Analysis
The structure of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid features a planar pyrazole ring with a nitro group at position 4, creating an electron-deficient aromatic system. The propanoic acid side chain contains a quaternary carbon bearing two methyl groups, which introduces steric constraints that affect the compound's conformational properties.
The presence of the nitro group at the 4-position significantly alters the electron distribution within the pyrazole ring compared to unsubstituted pyrazoles, creating an electron-poor system that influences both reactivity and potential binding interactions with biological targets .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically follows pathways similar to those used for related pyrazole derivatives. Based on synthesis methods for analogous compounds, a common approach involves the alkylation of 4-nitro-1H-pyrazole with an appropriate precursor containing the propanoic acid moiety .
A typical synthetic route may involve:
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Formation of a key oxirane intermediate
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Reaction with 4-nitro-1H-pyrazole under basic conditions
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Subsequent transformations to yield the final compound
This approach is consistent with methods described for similar pyrazol-1-yl derivatives in the research literature .
Alternative Synthesis Methods
An alternative synthesis pathway may involve starting with commercially available (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, transforming it to an acid chloride, followed by reaction with appropriate intermediates to eventually incorporate the 4-nitro-pyrazole moiety. This approach parallels the synthetic routes described for related pyrazol-1-yl-propanamides .
Structural Analogs and Comparative Analysis
Isomeric and Related Compounds
Several structural analogs of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid have been reported, with variations in the position of the nitro group or other substituents on the pyrazole ring. Table 2 presents a comparison of this compound with some of its structural analogs.
Table 2: Comparison of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 784132-06-5 | C₇H₉N₃O₄ | 199.16 | Reference compound |
2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid | 1006435-66-0 | C₇H₉N₃O₄ | 199.16 | Nitro group at position 3 |
2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 1823791-67-8 | C₈H₉F₃N₂O₂ | 222.16 | CF₃ instead of NO₂ at position 4 |
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 1006435-72-8 | C₈H₁₁N₃O₄ | 213.19 | Additional methyl group at position 3 |
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | 1002032-61-2 | C₇H₉N₃O₄ | 199.17 | Different position of nitro group and methyl substitution |
The variation in substituent position and identity significantly affects the physicochemical properties and potential biological activities of these compounds .
Structure-Activity Relationships
Analysis of structure-activity relationships within this class of compounds reveals that the position and nature of substituents on the pyrazole ring substantially influence their biological properties. Studies on related pyrazol-1-yl-propanamides indicate that electron-withdrawing groups, such as the nitro group in 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, generally enhance certain biological activities .
For instance, in studies of analogous compounds, researchers have observed that 4-nitro substitution often confers greater potency in certain biological assays compared to 3-nitro substitution, highlighting the importance of substitution patterns on the pyrazole ring .
Biological and Pharmacological Properties
Structure-Based Activity Insights
The nitro group at position 4 of the pyrazole ring significantly influences the compound's electronic properties, potentially affecting its interactions with biological targets. Studies on related compounds have demonstrated that the electron-withdrawing nature of substituents on the pyrazole ring correlates with their biological potency .
Research on similar compounds indicates that stronger electron-withdrawing groups on the pyrazole ring generally confer more potent androgen receptor inhibitory activity, following the order: 4-NO₂ > 4-CN > 4-CF₃ > 3-CF₃ > 4-ethynyl > 4-COCH₃ .
Analytical Characterization
Spectroscopic Identification
Characterization of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves various spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide essential structural confirmation and purity assessment.
Chromatographic Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are commonly employed for the analysis and purification of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. The compound's retention behavior is influenced by its polar functional groups, including the carboxylic acid moiety and the nitro substituent.
Research Applications
As a Chemical Building Block
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid serves as a valuable building block in organic synthesis, particularly for the development of more complex heterocyclic compounds with potential applications in pharmaceutical research .
In Drug Discovery Programs
The compound and its structural analogs have attracted interest in drug discovery programs, especially in the development of novel antiandrogens and related therapeutic agents. Research on similar pyrazol-1-yl derivatives has revealed promising activities against enzalutamide-resistant prostate cancer models .
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